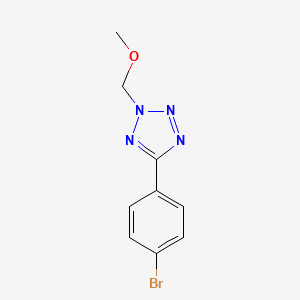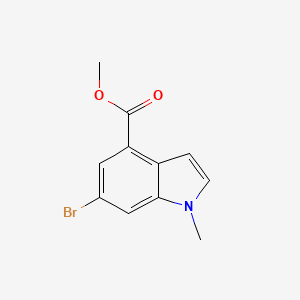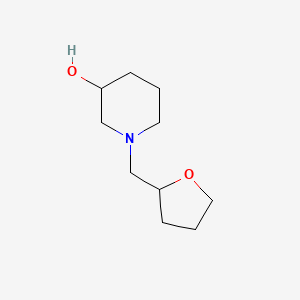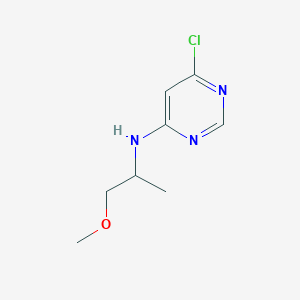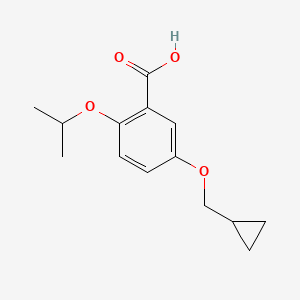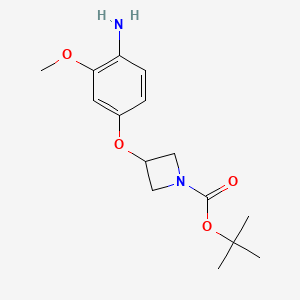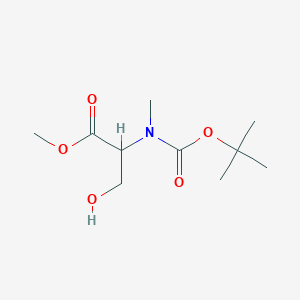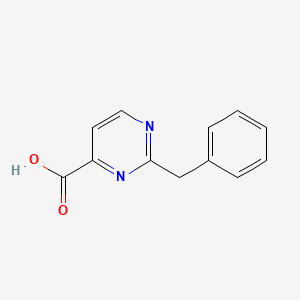
2-Benzylpyrimidine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The first synthesis of 2-benzylpyrimidine-4-carboxylic acid was reported in 1972 by the reaction of 2,4,6-trichloropyrimidine with benzylamine in the presence of a suitable base. Another method involves the use of Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines .Molecular Structure Analysis
This compound is a heterocyclic compound with a molecular formula of C14H12N2O2. This compound is also known as benzylpyrimidinylcarboxylic acid or BPCA. It is widely used in the pharmaceutical industry for the synthesis of various drugs due to its unique chemical structure.Chemical Reactions Analysis
The synthesis of this compound involves the reaction of 2,4,6-trichloropyrimidine with benzylamine in the presence of a suitable base. Another method involves the use of Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines .Physical And Chemical Properties Analysis
This compound is a solid crystalline powder that is yellow in color. More detailed physical and chemical properties are not available in the search results.Direcciones Futuras
Research developments suggest that the introduction of a 1,2,4-triazolo[1,5-a]pyrimidine scaffold to ursolic acid could afford unexpected enhancement in the anti-inflammatory effect of ursolic acid derivatives . This indicates potential future directions for the development of new pyrimidines as anti-inflammatory agents .
Mecanismo De Acción
Target of action
Pyrimidines are a type of organic compound that play a crucial role in the synthesis of DNA, RNA, and protein in cells. They are involved in numerous biochemical processes and can interact with a variety of targets, including enzymes involved in nucleic acid synthesis . Carboxylic acids, on the other hand, can participate in various biochemical reactions due to their acidic properties, and can interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The mode of action of a specific pyrimidine or carboxylic acid derivative would depend on its specific chemical structure and the target it interacts with. Generally, these compounds can inhibit or activate their targets, leading to changes in cellular processes .
Biochemical pathways
Pyrimidines are involved in the nucleotide synthesis pathway, which is essential for the synthesis of DNA and RNA. Carboxylic acids are involved in various metabolic pathways, including the citric acid cycle .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a specific pyrimidine or carboxylic acid derivative would depend on its specific chemical structure. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
Result of action
The molecular and cellular effects of a specific pyrimidine or carboxylic acid derivative would depend on its specific mode of action and the biochemical pathways it affects. These effects could include changes in gene expression, protein synthesis, cell growth, and cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines and carboxylic acids .
Análisis Bioquímico
Biochemical Properties
2-Benzylpyrimidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines . The interaction between this compound and DHODH can influence the enzyme’s activity, potentially leading to alterations in pyrimidine biosynthesis. Additionally, this compound may bind to various proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the transcription of genes related to cell growth and survival. Furthermore, the compound’s impact on cellular metabolism can result in alterations in the levels of various metabolites, influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the binding of this compound to DHODH can inhibit the enzyme’s activity, leading to a decrease in pyrimidine synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH, influencing the de novo synthesis of pyrimidines . Additionally, this compound can affect other metabolic pathways by altering the levels of key metabolites and cofactors. The impact on metabolic flux and metabolite levels can have downstream effects on various cellular processes, including DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can influence its overall efficacy and biological activity, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity, highlighting the importance of understanding its intracellular dynamics.
Propiedades
IUPAC Name |
2-benzylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGGBSHVWOBTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






